(+/-)-Salsolinol hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of (+/-)-Salsolinol involves the condensation of dopamine with acetaldehyde. This process can occur enzymatically in the brain via a salsolinol synthase enzyme, which has been isolated from rat brain, indicating the endogenous presence of the enzyme responsible for salsolinol production (Chen et al., 2018; Chen et al., 2011). The enzyme's discovery supports the notion of salsolinol's physiological relevance and its potential roles in various biological processes.

Molecular Structure Analysis

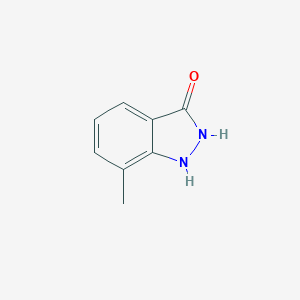

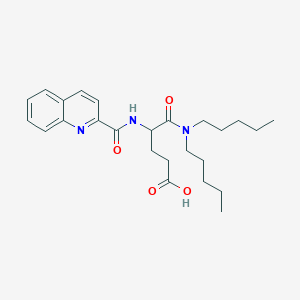

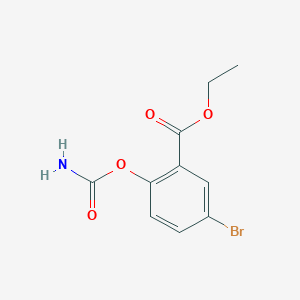

The molecular structure of salsolinol is characterized by its tetrahydroisoquinoline skeleton, bearing hydroxy groups and a methyl group, contributing to its biological activity and interaction with biological targets. The stereochemistry at the C-1 position plays a crucial role in its affinity and interaction with enzymes and receptors in the brain (Minami et al., 1992).

Chemical Reactions and Properties

Salsolinol's reactivity, particularly in its interaction with metals like copper, has been shown to induce oxidative stress and DNA damage, suggesting a mechanism for its potential neurotoxic effects (Jung & Surh, 2001; Kim et al., 2001). These interactions highlight the importance of salsolinol's chemical properties in understanding its biological effects.

Physical Properties Analysis

Although the specific physical properties of (+/-)-Salsolinol hydrochloride, such as solubility or melting point, are not detailed in the provided sources, the compound's ability to cross the blood-brain barrier and its solubility in water due to the hydrochloride form are critical for its biological activity and distribution within the body (Kurnik-Łucka et al., 2017).

Chemical Properties Analysis

Salsolinol's chemical properties, such as its capacity to induce oxidative stress and interact with various molecular targets in the brain, are significant for its biological and potentially pathophysiological roles. The compound's interactions with metal ions and its effects on neurotransmitter systems underscore its complex role in neurobiology and neurotoxicology (Maruyama et al., 1995).

Scientific Research Applications

Mu-Opioid Receptor Involvement

- Salsolinol has been shown to induce a place preference in rats when combined with conditioned fear stress, suggesting a potential interaction with the endogenous central opioid system, particularly the mu-opioid receptor. This indicates a possible role of salsolinol in stress-related behaviors or conditions (Matsuzawa, Suzuki, & Misawa, 2000).

Reinforcing Properties in the Ventral Tegmental Area

- Salsolinol demonstrates reinforcing effects in the ventral tegmental area of rats, mediated by activation of dopamine neurons and local 5-HT3 receptors. This finding is significant for understanding the neurobiological mechanisms of reward and addiction (Rodd et al., 2008).

Impact on Neurotransmitter Release

- A study on the effect of high acetaldehyde concentration on salsolinol formation in rats' striatum and nucleus accumbens showed a correlation between salsolinol levels and neurotransmitter release, particularly dopamine and serotonin. This suggests a potential role of salsolinol in neuromodulation (Jamal et al., 2003).

Prolactin-Releasing Response

- Salsolinol has been found to stimulate the release of prolactin in cattle, indicating its role in the regulatory process for the secretion of this hormone in various physiological statuses of cattle (Hashizume et al., 2010).

Cardioprotective Effects

- Research indicates that salsolinol attenuates chronic heart failure in rats and improves mitochondrial function in cardiomyocytes. This demonstrates its potential therapeutic application in heart conditions (Wen et al., 2019).

DNA Strand Breakage and Protection

- Salsolinol has been associated with DNA strand breakage, especially in the presence of ferritin. However, compounds like carnosine can protect against this DNA damage, indicating a complex interaction involving oxidative stress and neuroprotection (Kang, 2009).

Role in Neurotransmission and Neurotoxicity

- Salsolinol derivatives have been studied for their effects on monoamine neurotransmitter levels and their potential neurotoxic effects, particularly in relation to dopamine neurons and neuro-hormonal transmitters in the human brain (Naoi, Maruyama, & Nagy, 2004).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVCGYSRZYNJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60990913 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-Salsolinol hydrochloride | |

CAS RN |

70681-20-8, 79923-51-6 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALSOLINOL HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C0F27WEAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)

![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)